molecular formula C17H21N3O2 B2356023 N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide CAS No. 2034432-32-9

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide

Cat. No.: B2356023
CAS No.: 2034432-32-9
M. Wt: 299.374
InChI Key: ATXKMEFTWFNNOE-UHFFFAOYSA-N
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Description

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide is a potent, time-dependent, irreversible FAAH inhibitor . FAAH (Fatty Acid Amide Hydrolase) is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide. By inhibiting FAAH, this compound increases the concentration of these fatty amides, leading to various physiological effects.

Mode of Action

The compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme’s activity . This prevents the breakdown of fatty acid amides, resulting in an increase in their concentrations. The increased levels of these fatty amides can then interact with their respective receptors and exert their effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide typically involves the following steps:

    Formation of Quinoline Derivative: The quinoline moiety is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions to form the quinoline ring.

    Etherification: The quinoline derivative is then subjected to etherification with piperidine-1-carboxamide. This step involves the reaction of the quinoline derivative with an appropriate alkylating agent to introduce the piperidine moiety.

    N-ethylation: The final step involves the N-ethylation of the piperidine ring to obtain the desired compound. This can be achieved using ethylating agents such as ethyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are important intermediates in the synthesis of other quinoline derivatives.

    Reduction: Reduction reactions can be used to modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to N-ethyl-4-(quinolin-8-yloxy)piperidine-1-carboxamide but without the piperidine and carboxamide groups.

    Chloroquine: A well-known antimalarial drug with a quinoline core structure.

    Quinolin-2-one: Another quinoline derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both the quinoline and piperidine moieties, which confer distinct biological activities. The combination of these two moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

N-ethyl-4-quinolin-8-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-18-17(21)20-11-8-14(9-12-20)22-15-7-3-5-13-6-4-10-19-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXKMEFTWFNNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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